REACTION_CXSMILES
|
Cl.Cl.[NH2:3][C:4]1[C:9]([NH2:10])=[CH:8][CH:7]=[C:6]([O:11][CH3:12])[N:5]=1.N>O>[NH2:3][C:4]1[C:9]([NH2:10])=[CH:8][CH:7]=[C:6]([O:11][CH3:12])[N:5]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NC1=NC(=CC=C1N)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
The separated precipitate was stirred for half an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filtered out
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC=C1N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.95 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |